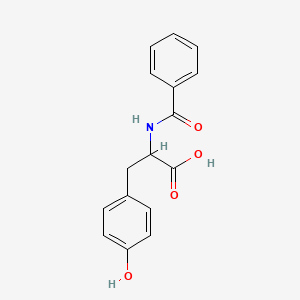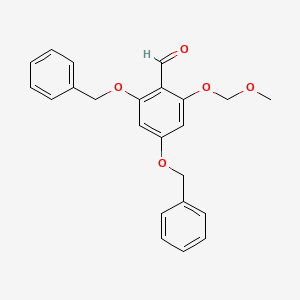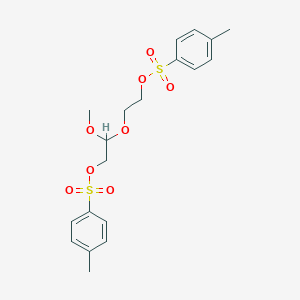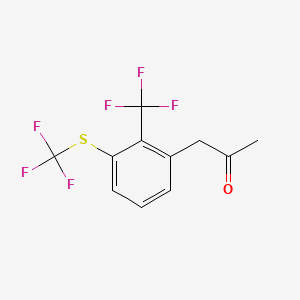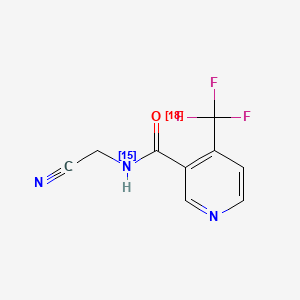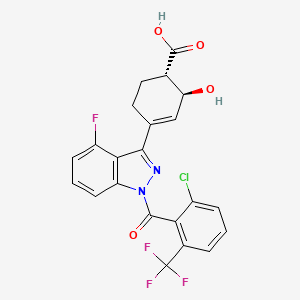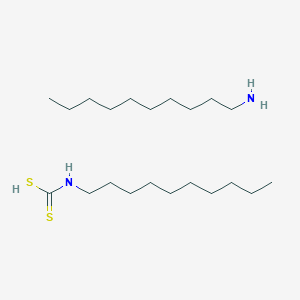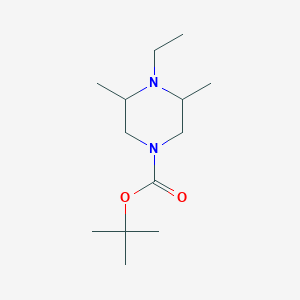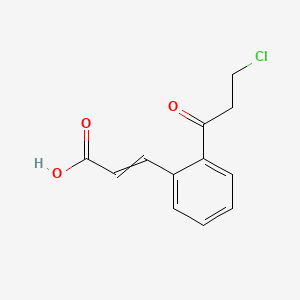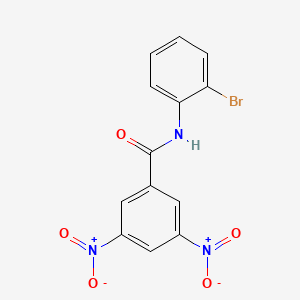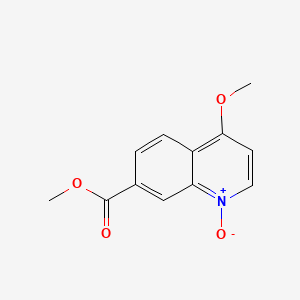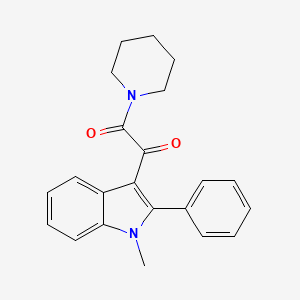
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a piperidine ring, and a diketone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Diketone Moiety: The diketone moiety can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions: 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The diketone moiety can undergo further oxidation to form carboxylic acids.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The piperidine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Addition: Grignard reagents, organolithium reagents, or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Addition: Various adducts depending on the nucleophile used.
科学研究应用
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The indole core is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. The piperidine ring may enhance the compound’s binding affinity and selectivity for specific targets. The diketone moiety may participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other indole derivatives, such as:
1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone: Lacks the piperidine ring and diketone moiety, resulting in different chemical and biological properties.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring, which may affect its reactivity and biological activity.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione:
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a diketone moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
102313-73-5 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C22H22N2O2/c1-23-18-13-7-6-12-17(18)19(20(23)16-10-4-2-5-11-16)21(25)22(26)24-14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
InChI 键 |
GCRMRAGMNYYIBR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


